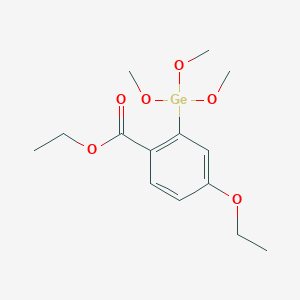
Ethyl 4-ethoxy-2-(trimethoxygermyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-ethoxy-2-(trimethoxygermyl)benzoate is an organogermanium compound that features a benzoate ester functional group This compound is of interest due to its unique chemical structure, which includes a germanium atom bonded to three methoxy groups and an ethoxy group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-ethoxy-2-(trimethoxygermyl)benzoate typically involves the reaction of 4-ethoxybenzoic acid with trimethoxygermane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a palladium complex, to facilitate the formation of the germanium-carbon bond. The reaction conditions often include a solvent like toluene and a temperature range of 80-100°C to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-ethoxy-2-(trimethoxygermyl)benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding germanium oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy groups on the germanium atom can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium halides or amines in the presence of a base.
Major Products Formed
Oxidation: Germanium oxides and carboxylic acids.
Reduction: Alcohols and germanium hydrides.
Substitution: Halogermanes and aminogermanes.
Aplicaciones Científicas De Investigación
Ethyl 4-ethoxy-2-(trimethoxygermyl)benzoate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, such as germanium-containing polymers and coatings.
Mecanismo De Acción
The mechanism of action of Ethyl 4-ethoxy-2-(trimethoxygermyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The germanium atom can form stable complexes with biological molecules, potentially altering their function. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which may further interact with cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 4-ethoxybenzoate: Lacks the germanium atom, making it less versatile in terms of chemical reactivity.
Trimethoxygermane: Contains the germanium atom but lacks the benzoate ester group, limiting its applications in organic synthesis.
Ethyl 4-methoxybenzoate: Similar structure but with a methoxy group instead of an ethoxy group, affecting its chemical properties.
Uniqueness
Ethyl 4-ethoxy-2-(trimethoxygermyl)benzoate is unique due to the presence of both the germanium atom and the benzoate ester group
Propiedades
Número CAS |
96131-85-0 |
|---|---|
Fórmula molecular |
C14H22GeO6 |
Peso molecular |
358.95 g/mol |
Nombre IUPAC |
ethyl 4-ethoxy-2-trimethoxygermylbenzoate |
InChI |
InChI=1S/C14H22GeO6/c1-6-20-11-8-9-12(14(16)21-7-2)13(10-11)15(17-3,18-4)19-5/h8-10H,6-7H2,1-5H3 |
Clave InChI |
GMIAABSQCNLMAC-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=C(C=C1)C(=O)OCC)[Ge](OC)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methanone, (3,5-dichloro-4-methoxyphenyl)[2-(trifluoromethyl)phenyl]-](/img/structure/B14340734.png)
![Methyl 3,4,4-trimethyl-3-[(trimethylsilyl)oxy]pentanoate](/img/structure/B14340747.png)

![2-{2-[6-(Hydroxyimino)cyclohexa-2,4-dien-1-yl]-2-phenylethylidene}hydrazine-1-carbothioamide](/img/structure/B14340760.png)
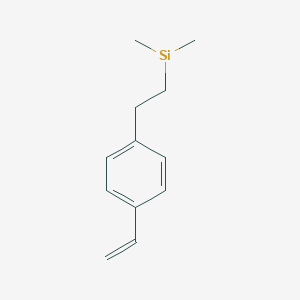
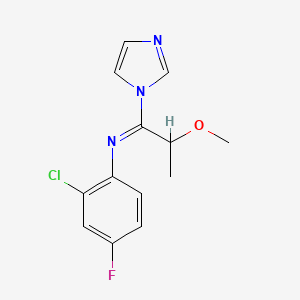

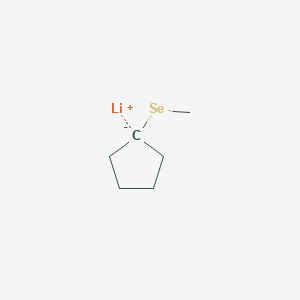
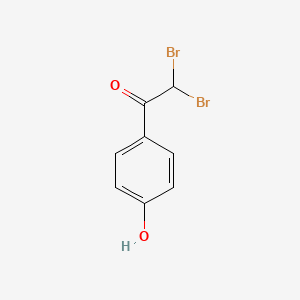
silane](/img/structure/B14340799.png)
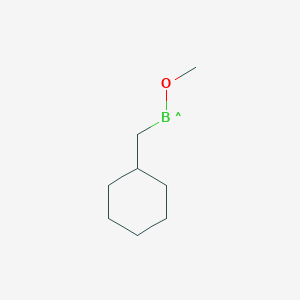
![4-[(1,1,3-Trioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazol-2-yl)acetyl]benzoic acid](/img/structure/B14340805.png)
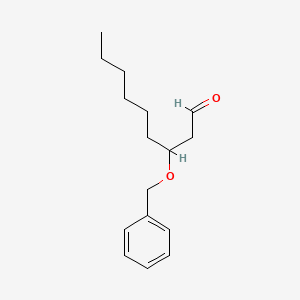
![2,2'-[Piperazine-1,4-diylbis(methylene)]bis(4,6-dimethylphenol)](/img/structure/B14340807.png)
